molecular formula C16H13NO2S B11496518 7-[4-(2-propynyloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

7-[4-(2-propynyloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

Cat. No.: B11496518
M. Wt: 283.3 g/mol
InChI Key: MSLWEOOAQXUPKJ-UHFFFAOYSA-N
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Description

7-[4-(2-propynyloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a thieno[3,2-b]pyridine core, which is known for its diverse biological activities. The presence of a propynyloxyphenyl group further enhances its chemical properties, making it a valuable subject for study in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-(2-propynyloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[3,2-b]pyridine core, followed by the introduction of the propynyloxyphenyl group through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or toluene to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be explored to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

7-[4-(2-propynyloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Conditions may include the use of strong acids or bases, depending on the nature of the substituent being introduced.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, and substituted aromatic rings, which can have different biological or chemical properties.

Scientific Research Applications

7-[4-(2-propynyloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: The compound’s unique properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[4-(2-propynyloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Properties

Molecular Formula

C16H13NO2S

Molecular Weight

283.3 g/mol

IUPAC Name

7-(4-prop-2-ynoxyphenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one

InChI

InChI=1S/C16H13NO2S/c1-2-8-19-12-5-3-11(4-6-12)13-10-15(18)17-14-7-9-20-16(13)14/h1,3-7,9,13H,8,10H2,(H,17,18)

InChI Key

MSLWEOOAQXUPKJ-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=CC=C(C=C1)C2CC(=O)NC3=C2SC=C3

Origin of Product

United States

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